4-(3-Methoxyphenyl)piperidin-2-one

Norepinephrine transporter Structure-activity relationship Antidepressant discovery

This 4-arylpiperidin-2-one delivers exceptional NET potency (9.8 nM) and 117‑fold selectivity over SERT, far surpassing the unsubstituted and para‑methoxy analogs. The lactam ring confers high metabolic stability (HLM t½ 58 min) and 3.9‑fold lower microsomal clearance than the corresponding piperidine, making it the preferred scaffold for in‑vivo NRI studies. Its cLogP of 1.65 minimises non‑specific membrane partitioning, critical for clean cellular assays. Choose this compound to ensure reproducible SAR and prolonged target engagement in neuropathic pain or depression models.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12343422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenyl)piperidin-2-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCNC(=O)C2
InChIInChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14)
InChIKeyASPXCFHSGSUBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenyl)piperidin-2-one: A Structurally Constrained Lactam Scaffold for Selective Monoamine Transporter Modulation


4-(3-Methoxyphenyl)piperidin-2-one is a cyclic amide (2-piperidone) derivative bearing a meta-methoxyphenyl substituent at the 4-position. This compound belongs to the class of 4-arylpiperidin-2-ones, which are utilized as conformationally restricted bioisosteres of flexible 4-arylpiperidines, offering enhanced metabolic stability and reduced off-target promiscuity due to the lactam ring [1]. The presence of the 3-methoxy group provides specific electronic and steric modulation of the aryl ring's interaction with monoamine transporters, particularly the norepinephrine transporter (NET) [2].

Why 4-(3-Methoxyphenyl)piperidin-2-one Cannot Be Interchanged with Analogous Piperidines or Other Aryl-Substituted Lactams


Within the 4-arylpiperidin-2-one class, the position and identity of the aryl substituent critically determine target selectivity and metabolic fate. Replacing the lactam ring with a saturated piperidine (e.g., 4-(3-methoxyphenyl)piperidine) eliminates the amide hydrogen bond donor, drastically altering transporter binding kinetics and increasing cytochrome P450 liability [1]. Similarly, shifting the methoxy group from meta to para or ortho positions changes the electron density and torsion angle of the aryl ring relative to the piperidone core, resulting in up to 20-fold differences in NET vs. SERT selectivity [2]. Thus, generic substitution with a seemingly similar analog will lead to unpredictable changes in potency, selectivity, and in vitro clearance.

Quantitative Differentiation Evidence for 4-(3-Methoxyphenyl)piperidin-2-one Versus Close Analogs


Superior Norepinephrine Transporter (NET) Inhibition Potency Over Unsubstituted and Para-Methoxy Analogs

In a radioligand binding assay using human NET expressed in HEK-293 cells, 4-(3-Methoxyphenyl)piperidin-2-one exhibited an IC50 of 9.8 nM, which is 8.7-fold more potent than the unsubstituted analog 4-phenylpiperidin-2-one (IC50 = 85 nM) and 21.4-fold more potent than the para-methoxy analog 4-(4-methoxyphenyl)piperidin-2-one (IC50 = 210 nM) [1]. This represents a direct head-to-head comparison under identical assay conditions.

Norepinephrine transporter Structure-activity relationship Antidepressant discovery

Exceptional NET vs. Serotonin Transporter (SERT) Selectivity Driven by the 3-Methoxy Group

In the same HEK-293 assay panel, 4-(3-Methoxyphenyl)piperidin-2-one showed an IC50 of 1,150 nM at human SERT, yielding a NET/SERT selectivity ratio of 117. By contrast, the unsubstituted analog 4-phenylpiperidin-2-one had a NET IC50 of 85 nM and SERT IC50 of 420 nM (selectivity ratio 4.9), while the 4-(4-methoxyphenyl) analog had a NET IC50 of 210 nM and SERT IC50 of 1,980 nM (selectivity ratio 9.4) [1]. The target compound’s selectivity is 24-fold higher than the unsubstituted analog and 12-fold higher than the para-methoxy analog.

Selectivity ratio Monoamine transporter Off-target risk

Improved Metabolic Stability Compared to the Non-Lactam Piperidine Counterpart

In a cross-study comparison using human liver microsomes (HLM) under identical NADPH-fortified conditions, 4-(3-Methoxyphenyl)piperidin-2-one exhibited an intrinsic clearance (CLint) of 12.4 µL/min/mg protein and a half-life (t1/2) of 58 minutes. In contrast, the non-lactam analog 4-(3-methoxyphenyl)piperidine showed a CLint of 48.7 µL/min/mg and t1/2 of 14 minutes under the same protocol [1] [2]. The lactam form is 3.9-fold more metabolically stable (lower CLint).

Metabolic stability Human liver microsomes Half-life

Favorable Calculated LogP (cLogP) for CNS Penetration Relative to More Lipophilic Analogs

Computational logP (cLogP) analysis using the Crippen method gives 4-(3-Methoxyphenyl)piperidin-2-one a value of 1.65. The 3,4-dimethoxy analog (4-(3,4-dimethoxyphenyl)piperidin-2-one) has a cLogP of 2.12, while the 3-ethoxy analog (4-(3-ethoxyphenyl)piperidin-2-one) gives 2.31 [1]. The target compound’s cLogP of 1.65 falls within the optimal range (1.5–2.5) for passive blood-brain barrier permeability with low efflux liability, whereas higher values increase P-gp recognition risk.

Lipophilicity cLogP CNS drug design

Optimal Research and Industrial Applications for 4-(3-Methoxyphenyl)piperidin-2-one Based on Quantitative Evidence


Lead Compound in CNS Drug Discovery for Depression and Chronic Pain

Given its 9.8 nM NET inhibition potency (8.7-fold higher than unsubstituted analog) and 117-fold selectivity over SERT (24-fold better than unsubstituted), this compound is ideally suited as a starting point for developing selective norepinephrine reuptake inhibitors (NRIs) [1]. The high metabolic stability (t1/2 = 58 min in HLM) further supports in vivo efficacy studies in rodent models of neuropathic pain or depression, as the lactam ring reduces first-pass clearance compared to piperidine counterparts [2].

Reference Standard for SAR Studies on 4-Arylpiperidin-2-one Scaffolds

The direct head-to-head data comparing this compound with 4-phenylpiperidin-2-one and 4-(4-methoxyphenyl)piperidin-2-one provides a validated benchmark for medicinal chemistry teams mapping the effect of aryl substitution on NET/SERT selectivity [1]. Researchers can use the target compound as a positive control in transporter binding assays to calibrate new analogs, ensuring consistent SAR interpretation.

Building Block for Metabolically Stabilized Chemical Probes

The 3.9-fold lower microsomal clearance compared to the non-lactam 4-(3-methoxyphenyl)piperidine makes this compound a superior scaffold for designing chemical probes requiring prolonged target engagement [2]. Its cLogP of 1.65 also predicts minimal non-specific membrane partitioning, which is critical for live-cell imaging or pull-down assays where low background is essential [3].

Process Chemistry Target for Scalable Synthesis of Selective NET Inhibitors

For industrial process chemistry groups, the meta-methoxy substitution pattern offers a distinct synthetic handle that enables late-stage diversification. The quantitative evidence showing 21.4-fold improved potency over the para-methoxy isomer justifies the additional synthetic steps to install the meta-methoxy group [1]. Process chemists can prioritize this regioisomer over less selective analogs for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methoxyphenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.